Boc-Glu-OBzl
Description
Historical Context and Evolution of Protected Amino Acids in Organic Synthesis
The journey to synthesize complex peptides and proteins in a controlled manner is deeply rooted in the development of protecting group chemistry. Early attempts in the 20th century to form peptide bonds by simply reacting amino acids were fraught with challenges, leading to uncontrolled polymerization and a mixture of undesired products. The realization that transiently masking the reactive functional groups of amino acids was necessary to direct the formation of specific peptide linkages marked a turning point in organic synthesis.
The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a seminal moment, providing a removable protecting group for the amine function. This paved the way for the logical, stepwise synthesis of peptides. The subsequent development of the tert-butyloxycarbonyl (Boc) protecting group by R.A. Boissonnas and his team in the 1950s offered an alternative that was readily cleaved under milder acidic conditions, a significant advantage in the synthesis of sensitive peptides.
The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the early 1960s, revolutionized the field. This technique, where the growing peptide chain is anchored to an insoluble polymer support, streamlined the synthesis process by allowing for the use of excess reagents and simplifying purification steps. The Boc/Bzl (benzyl) protection strategy became a cornerstone of early SPPS methodologies. In this approach, the Boc group serves as a temporary protecting group for the N-terminus, removed at each cycle of amino acid addition, while benzyl-based groups offer more permanent protection for the side chains and the C-terminus, which are typically removed at the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). This strategy's reliability was instrumental in the synthesis of numerous biologically active peptides.
Significance of Boc-Glu-OBzl as a Building Block in Complex Chemical Structures
This compound, chemically known as N-α-(tert-butoxycarbonyl)-L-glutamic acid γ-benzyl ester, is a quintessential example of a protected amino acid designed for the Boc/Bzl SPPS strategy. The glutamic acid residue it carries is crucial for the structure and function of many peptides and proteins, often contributing to their hydrophilicity and participating in receptor binding. medchemexpress.com
The strategic placement of the Boc and benzyl (B1604629) protecting groups on this compound allows for orthogonal or pseudo-orthogonal control in peptide synthesis. The Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA), leaving the benzyl ester intact. This enables the elongation of the peptide chain at the N-terminus. The benzyl ester, protecting the side-chain carboxyl group, is stable to the conditions used for Boc removal but can be cleaved under stronger acidic conditions, such as with HF, at the end of the synthesis. This differential lability is fundamental to the successful construction of the desired peptide sequence.
The utility of this compound extends beyond simple linear peptides. It is a critical component in the synthesis of complex cyclic peptides, branched peptides, and peptidomimetics. For instance, the side-chain carboxyl group, once deprotected, can serve as an attachment point for other molecules or for cyclization of the peptide backbone. However, the use of Boc-Glu(OBzl)-OH is not without its challenges; N-terminal glutamic acid residues can sometimes cyclize to form pyroglutamate (B8496135) residues, a potential side reaction that needs to be carefully managed during synthesis. peptide.com
Scope of Academic Research on this compound and its Derivatives
The versatility of this compound has made it a frequently utilized reagent in a wide array of research applications, leading to the development of novel therapeutic agents and biochemical probes.
Enzyme Inhibitors: A significant area of research has been the incorporation of this compound into the synthesis of enzyme inhibitors. For example, it has been used as a building block in the creation of inhibitors for HIV protease, a key enzyme in the life cycle of the human immunodeficiency virus. nih.govnih.govdiva-portal.org The glutamic acid side chain can be crucial for interacting with the active site of the enzyme, and the precise stereochemistry afforded by using this building block is vital for potent inhibition.
Neuropeptide Analogues: Researchers have employed this compound in the synthesis of analogues of neuropeptides to study their structure-activity relationships. A notable example is the synthesis of potent and selective agonists of Substance P, a neuropeptide involved in pain transmission and inflammation. In these analogues, the replacement of a methionine residue with Glu(OBzl) led to compounds with higher potency than Substance P itself. nih.gov
| Analogue | Relative Potency on Guinea Pig Ileum (GPI) vs. Substance P |
| [Glp⁶,Glu(OBzl)¹¹]SP(6-11) | 1.54 |
| [Glp⁵,Glu(OBzl)¹¹]SP(5-11) | 1.25 |
Anticancer and Antimicrobial Peptides: The unique properties of glutamic acid have also been exploited in the design of peptides with potential therapeutic applications in oncology and infectious diseases. This compound has been investigated for its potential in synthesizing compounds with anticancer activity. biosynth.com Furthermore, it is a component in the synthesis of antimicrobial peptides, which are a class of molecules being explored as alternatives to traditional antibiotics. orientjchem.org
Conotoxins: The synthesis of conotoxins, a diverse family of neurotoxic peptides from marine cone snails with significant therapeutic and research potential, has also benefited from the use of this compound. nih.govnih.gov These complex peptides often contain multiple disulfide bridges and specific amino acid sequences that are critical for their potent and selective interaction with ion channels and receptors. The controlled, stepwise assembly of these peptides is facilitated by building blocks like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184917 | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30924-93-7 | |
| Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodological Advancements in the Synthesis of Boc Glu Obzl and Its Incorporation
Solution-Phase Synthesis Strategies for Boc-Glu-OBzl
Solution-phase synthesis offers several routes to this compound, ranging from traditional chemical methods to modern biocatalytic approaches. A key challenge is the selective esterification of the γ-carboxyl group while the α-carboxyl group remains free for subsequent peptide coupling.
One prominent method involves the N-α-protection of L-glutamic acid with the Boc group, followed by selective esterification. Chemical strategies have historically relied on the differential reactivity of the α- and γ-carboxylic acids. For instance, N-protected glutamic acid can be converted to its cyclic anhydride, which upon reaction with benzyl (B1604629) alcohol, can yield the desired γ-ester, although selectivity can be a challenge. frontiersin.org
More recent and highly selective methods leverage enzymatic catalysis. A notable biocatalytic approach utilizes proteases for the direct and regioselective esterification of N-Boc-L-glutamic acid. Research has demonstrated the efficacy of the enzyme Alcalase for this transformation. In one study, incubating N-Boc-L-glutamic acid with Alcalase in dry benzyl alcohol at 50°C resulted in an 81% yield of the desired N-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH). frontiersin.orgnih.gov This enzymatic route represents a significant advancement, offering high selectivity and milder reaction conditions compared to many traditional chemical methods.
Another approach employs chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor for the selective esterification of L-glutamic acid in the presence of various alcohols, including benzyl alcohol. researchgate.net This method provides an alternative chemical route to achieve the desired product.
The table below summarizes key findings from a protease screening for the α-selective benzyl esterification of N-Boc L-glutamic acid, highlighting the superior performance of Alcalase.
| Enzyme | Yield (%) |
|---|---|
| Alcalase (immobilized) | 81 |
| Protex 6L | 45 |
| Protex 7L | 38 |
| Protex 30L | 32 |
| Savinase 16L | 25 |
| Neutrase 0.8L | 15 |
| Flavourzyme 1000L | 10 |
| Corolase 7089 | 5 |
Table 1: Results from a protease screening for the α-selective benzyl esterification of N-Boc L-glutamic acid. Data adapted from a 2024 study on biocatalytic routes. frontiersin.org
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a cornerstone reagent for the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.deiris-biotech.de This strategy involves using the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, like benzyl esters for acidic amino acid side chains, which are removed during the final cleavage step. beilstein-journals.org
Boc-Mode SPPS Protocols and Optimizations
The typical Boc-SPPS cycle for incorporating a this compound residue onto a peptide-resin with a free N-terminal amine involves two main steps: deprotection and coupling.
Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). beilstein-journals.orggoogle.com
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the subsequent coupling reaction. google.com In situ neutralization protocols, where neutralization occurs concurrently with coupling, have been developed to improve efficiency and minimize side reactions like diketopiperazine formation. researchgate.net
Coupling: The free α-carboxyl group of this compound is activated and reacted with the free amine of the peptide-resin. wikipedia.org
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. bachem.com
Final cleavage of the completed peptide from the resin and removal of the benzyl side-chain protecting group is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgiris-biotech.de
Minimization of Side Reactions during Incorporation (e.g., Racemization Control)
Several side reactions can occur during the incorporation of this compound, potentially compromising the purity and integrity of the final peptide.
Racemization: The activation of the α-carboxyl group can lead to the loss of stereochemical integrity (racemization) via the formation of a 5(4H)-oxazolone intermediate. bachem.compeptide.com This is a significant concern for all amino acids except glycine (B1666218) and proline. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) during the coupling step effectively suppresses racemization by forming an active ester that is less prone to epimerization. wikipedia.orgpeptide.com
Pyroglutamate (B8496135) Formation: N-terminal glutamic acid residues can cyclize to form a pyroglutamyl (pGlu) residue, particularly under acidic conditions used for Boc deprotection or during final cleavage. peptide.comacs.org This side reaction results in a truncated and modified peptide. Careful control of deprotection times and conditions can help minimize this outcome.
Transesterification: A study noted that transesterification of the benzyl ester of Boc-Glu(OBzl) could occur during resin attachment catalyzed by tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) if an alcohol like methanol (B129727) was present, leading to the formation of a methyl ester. nih.gov Using pre-loaded resins or alternative loading conditions, such as the cesium salt method, can eliminate this side reaction. nih.gov
Alternative Synthetic Routes and Emerging Methodologies (e.g., Aqueous Solid-Phase Peptide Synthesis (ASPPS))
To address the environmental impact of traditional SPPS, which relies heavily on organic solvents, emerging methodologies have focused on using water as the reaction medium. Aqueous Solid-Phase Peptide Synthesis (ASPPS) represents a significant step towards greener peptide chemistry. rsc.org
A key innovation enabling ASPPS with water-insoluble building blocks like this compound is the use of water-dispersible nanoparticles. rsc.orgmdpi.com In this method, Boc-amino acids are pulverized using a ball mill to create nanoparticles (typically 500-750 nm in size) that can be suspended in water. rsc.org
Microwave irradiation is often coupled with ASPPS to accelerate the reaction rates, which are typically slower in water compared to organic solvents. mdpi.comresearchgate.net This combination allows for rapid and efficient coupling of the Boc-amino acid nanoparticles on the solid support in an aqueous environment. Researchers have successfully synthesized peptides like Leu-enkephalin using a water-based, microwave-assisted protocol with Boc-amino acid nanoparticles, demonstrating high yields and no significant racemization. mdpi.com While still an emerging field, ASPPS holds considerable promise for making peptide synthesis more sustainable, and the development of water-compatible protecting group strategies continues to be an active area of research. rsc.orgnih.gov
Protecting Group Strategies and Orthogonality in Boc Glu Obzl Chemistry
Role and Characteristics of the Boc Protecting Group (N-terminus)
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino terminus of amino acids in peptide synthesis americanpeptidesociety.orgpeptide.combzchemicals.comthermofisher.comcreative-peptides.comorganic-chemistry.orgresearchgate.netwikipedia.orgpowdersystems.combzchemicals.com. Its primary function is to prevent self-condensation or polymerization of amino acids and to direct the peptide bond formation exclusively to the desired N-terminus during coupling steps peptide.combzchemicals.com.
Key characteristics of the Boc group include:
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly by trifluoroacetic acid (TFA) americanpeptidesociety.orgpeptide.comthermofisher.comwikipedia.orgbzchemicals.comfiveable.menih.govseplite.com. This acid lability allows for its removal after each amino acid coupling step in solid-phase peptide synthesis (SPPS) peptide.combzchemicals.comfiveable.me.
Base Stability: It is stable to alkaline hydrolysis and basic reagents, making it compatible with base-sensitive amino acid side chains or peptide sequences creative-peptides.comorganic-chemistry.orgwikipedia.org.
Stability to Nucleophiles and Catalytic Hydrogenation: The Boc group is generally resistant to nucleophiles and catalytic hydrogenation, which are often employed for other protecting group removals bachem.com.
Formation of Reactive Cations: Upon acidolytic cleavage, the Boc group generates tert-butyl cations. These can alkylate nucleophilic amino acid residues such as tryptophan (Trp), cysteine (Cys), or methionine (Met), leading to undesired side products. To mitigate this, scavengers like dithioethane (DTE), anisole, or thioanisole (B89551) are commonly added to the deprotection mixture peptide.comwikipedia.orgsigmaaldrich.compeptide.compeptide.com.
Role and Characteristics of the Benzyl (B1604629) Ester (OBzl) Protecting Group (γ-carboxyl)
The benzyl ester (OBzl) is a widely used protecting group for the side-chain carboxyl groups of acidic amino acids, particularly the γ-carboxyl of glutamic acid in Boc-Glu-OBzl biosynth.compeptide.comiris-biotech.de. It functions as a semi-permanent protecting group, remaining intact during the repetitive Boc deprotection cycles and only being removed during the final cleavage step peptide.comseplite.combachem.compeptide.combiosynth.comiris-biotech.dewikipedia.orgiris-biotech.de.
Key characteristics of the OBzl group:
Acid Lability: Like the Boc group, the OBzl ester is acid-labile. However, it requires stronger acidic conditions for cleavage compared to the Boc group, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.comseplite.combachem.comsigmaaldrich.compeptide.combiosynth.comwikipedia.orgiris-biotech.de. This differential acid lability is fundamental to the quasi-orthogonality of the Boc/Bzl strategy.
Hydrogenolysis: The benzyl ester can also be selectively removed through catalytic hydrogenation using palladium catalysts bachem.compeptide.com. This offers an alternative deprotection pathway that is orthogonal to acid-labile groups.
Stability: It is generally stable to the basic conditions used for Fmoc deprotection, although this is less relevant in a purely Boc-based strategy.
Orthogonal Protecting Group Combinations in Peptide Synthesis Utilizing this compound
Orthogonality in protecting group strategy refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions peptide.combiosynth.comub.edu. This allows for precise control over the synthesis, enabling selective modification or deprotection of specific functional groups.
The Boc/Bzl protection scheme, commonly employed with this compound, is often described as "quasi-orthogonal" peptide.combiosynth.comiris-biotech.de. This designation arises because both the Boc group and benzyl-based side-chain protecting groups are acid-labile, but they exhibit different sensitivities to acids. The Boc group is labile to moderate acids like TFA, while the OBzl ester requires stronger acids such as HF or TFMSA for efficient removal peptide.comseplite.combachem.comsigmaaldrich.compeptide.combiosynth.comwikipedia.orgiris-biotech.de. This difference in lability allows for selective deprotection of the N-terminus (Boc) while leaving the side-chain ester (OBzl) intact during the elongation phase.
Comparison of Boc/Bzl and Fmoc/tBu Strategies
The Boc/Bzl strategy represents a classical approach to peptide synthesis, contrasting with the more modern and widely adopted Fmoc/tBu strategy.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα Deprotection | Acid labile (e.g., TFA) americanpeptidesociety.orgpeptide.comthermofisher.comfiveable.menih.govseplite.com | Base labile (e.g., piperidine) americanpeptidesociety.orgthermofisher.comcreative-peptides.comwikipedia.org |
| Side Chain Protection | Benzyl-based groups (e.g., OBzl) peptide.combachem.combiosynth.comiris-biotech.dewikipedia.orgiris-biotech.de | tert-Butyl (tBu) based groups (e.g., OtBu) americanpeptidesociety.orgthermofisher.compowdersystems.combiosynth.comwikipedia.orgiris-biotech.de |
| Side Chain Deprotection | Strong acid (e.g., HF, TFMSA) peptide.comseplite.combachem.comsigmaaldrich.compeptide.combiosynth.comwikipedia.orgiris-biotech.deresearchgate.netnih.gov | Acid labile (e.g., TFA) americanpeptidesociety.orgthermofisher.compowdersystems.comwikipedia.orgiris-biotech.deresearchgate.net |
| Orthogonality | Quasi-orthogonal (both acid-labile, differential acid strength required) biosynth.comiris-biotech.de | Orthogonal (base-labile Nα, acid-labile side chains) powdersystems.combiosynth.comwikipedia.orgiris-biotech.de |
| Advantages | Reduces peptide aggregation wikipedia.org; preferred for base-sensitive peptides americanpeptidesociety.orgwikipedia.org; Boc-amino acids are often easier to crystallize and store seplite.com. | Milder deprotection conditions americanpeptidesociety.org; compatible with automated synthesizers americanpeptidesociety.org; generally higher yields and purity for complex peptides americanpeptidesociety.orgcreative-peptides.com. |
| Disadvantages | Harsher deprotection conditions, potential for peptide degradation americanpeptidesociety.org; requires hazardous reagents like HF peptide.comnih.gov; less atom-economical compared to Fmoc wikipedia.org. | Can lead to peptide aggregation wikipedia.org; Fmoc deprotection byproducts can react with nucleophiles wikipedia.org. |
Advanced Orthogonal Protection Schemes
While the Boc/Bzl strategy offers quasi-orthogonality through differential acid lability, truly orthogonal strategies involve protecting groups removed by entirely different chemical mechanisms, such as acid versus base, or reduction versus oxidation peptide.combiosynth.comub.edu. For instance, the Fmoc/tBu strategy provides true orthogonality: Fmoc is base-labile, while tBu is acid-labile powdersystems.combiosynth.comwikipedia.orgiris-biotech.de. This allows for the selective removal of the N-terminal Fmoc group with a base (like piperidine) without affecting the acid-labile side-chain tBu groups. Conversely, the final cleavage from the resin and removal of tBu groups are achieved using acid (TFA).
In the context of this compound, the Boc/Bzl combination is often employed in sequences where base sensitivity is a concern, or where the specific properties of Boc-amino acids (e.g., ease of crystallization) are advantageous americanpeptidesociety.orgseplite.comwikipedia.org. Advanced orthogonal protection schemes might integrate other protecting groups for specific amino acids (e.g., cysteine thiol protection with Acm or Trt) to facilitate the synthesis of complex peptides with multiple disulfide bonds or other modifications iris-biotech.deub.eduadventchembio.com.
Deprotection Methodologies for Boc and OBzl Groups
The selective removal of protecting groups is a cornerstone of peptide synthesis. For this compound, the deprotection strategies focus on the differential acid lability of the Boc and OBzl groups.
Acidolytic Deprotection (e.g., Trifluoroacetic Acid (TFA), Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic Acid (TFMSA))
Boc Group Deprotection: The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in a suitable solvent, commonly dichloromethane (B109758) (DCM) peptide.comwikipedia.orgbzchemicals.comfiveable.menih.govseplite.comchempep.com. Concentrations ranging from 50% to 100% TFA are employed, with reaction times varying from a few minutes to an hour, depending on the concentration and peptide sequence nih.govchempep.com. The deprotection process generates a TFA salt of the deprotected amine, which must be neutralized (e.g., with diisopropylethylamine, DIEA) before the next coupling step peptide.compeptide.com. To prevent side reactions from the generated tert-butyl cations, scavengers such as dithioethane (DTE), anisole, or thioanisole are often added to the TFA solution peptide.comwikipedia.orgsigmaaldrich.compeptide.compeptide.com.
OBzl Group Deprotection: The benzyl ester (OBzl) protecting group requires more vigorous acidic conditions for cleavage compared to the Boc group peptide.comseplite.combachem.comsigmaaldrich.compeptide.combiosynth.comwikipedia.orgiris-biotech.de. Anhydrous hydrogen fluoride (HF) is a powerful reagent commonly used for the simultaneous removal of benzyl-based side-chain protecting groups and cleavage of the peptide from the resin peptide.comseplite.combachem.comsigmaaldrich.compeptide.combiosynth.comwikipedia.orgresearchgate.netnih.govnih.govspringernature.com. HF is highly corrosive and requires specialized Teflon or Kel-F apparatus sigmaaldrich.compeptide.comnih.gov. Trifluoromethanesulfonic acid (TFMSA) is another potent acid used for similar purposes, often in combination with scavengers peptide.comseplite.combachem.comsigmaaldrich.compeptide.comiris-biotech.dersc.org. In some cases, milder acids like 10% acetic acid or specific mixtures (e.g., TMSBr/TFA followed by TMSOTf/TFA) can also cleave benzyl esters sigmaaldrich.comiris-biotech.de. Hydrogenolysis is an alternative, non-acidic method for OBzl removal bachem.compeptide.com.
The differential lability of Boc (TFA) and OBzl (HF/TFMSA) allows for sequential deprotection, a key aspect of the Boc/Bzl strategy's quasi-orthogonality peptide.combiosynth.comiris-biotech.de.
Compound List
this compound (N-α-tert-butyloxycarbonyl-L-glutamic acid α-benzyl ester)
Boc (tert-butyloxycarbonyl)
OBzl (Benzyl ester)
TFA (Trifluoroacetic Acid)
HF (Anhydrous Hydrogen Fluoride)
TFMSA (Trifluoromethanesulfonic Acid)
DCM (Dichloromethane)
DTE (Dithioethane)
Fmoc (9-fluorenylmethyloxycarbonyl)
tBu (tert-butyl)
Hydrogenolytic Deprotection (e.g., Palladium-catalyzed Hydrogenolysis)
The O-benzyl (OBzl) ester protecting group on the side-chain carboxyl of glutamic acid in this compound is efficiently removed through catalytic hydrogenolysis. This process is a cornerstone of many peptide synthesis strategies, particularly when preserving the Boc group is essential.
The mechanism involves the cleavage of the benzyl-carbon bond of the ester via hydrogenation in the presence of a heterogeneous palladium catalyst, most commonly palladium on activated carbon (Pd/C). researchgate.net The reaction is typically conducted under mild conditions, utilizing gaseous hydrogen (H₂) bubbled through the reaction mixture or maintained at slightly elevated pressures (e.g., 1-4 atm). aiu.edu A variety of organic solvents can be employed, including methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), or tetrahydrofuran (B95107) (THF), with mixtures such as dichloromethane (DCM) and methanol also being frequently used. jku.at The reaction is usually performed at room temperature (20-25 °C) and can take anywhere from a few hours to overnight (e.g., 2-12 hours) to complete, depending on the catalyst activity and substrate concentration. aiu.edu
Upon successful hydrogenolysis, the OBzl ester is converted into the free carboxylic acid, yielding toluene (B28343) as a volatile byproduct. Crucially, the Boc group, being acid-labile and resistant to reductive cleavage under these conditions, remains intact. researchgate.netaiu.edu This selectivity ensures that the alpha-amino group is protected for subsequent synthetic steps. Research has consistently demonstrated high efficiency and yields (often exceeding 95%) for the hydrogenolytic deprotection of benzyl esters of amino acids, including glutamic acid derivatives, using Pd/C under standard hydrogenation protocols. aiu.edujku.at
Table 1: Hydrogenolytic Deprotection of the O-Benzyl Ester in this compound
| Parameter | Typical Condition | Notes |
| Substrate | This compound | N-tert-butoxycarbonyl-L-glutamic acid O-benzyl ester |
| Protecting Group Removed | O-Benzyl (OBzl) | Side-chain carboxyl protection |
| Catalyst | Palladium on Carbon (Pd/C, 5% or 10%) | 5-20 mol% loading |
| Hydrogen Source | H₂ gas | Atmospheric pressure or slightly elevated (e.g., 1-4 atm) |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), DCM/MeOH | Choice depends on substrate solubility and compatibility. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2-12 hours | Can vary based on catalyst activity and conditions. |
| Typical Yield | >95% | High efficiency is common. |
| Byproducts | Toluene | Volatile and easily removed. |
| Boc Group Stability | Stable | Remains intact under these conditions. |
Selective Deprotection Strategies for Complex Architectures
The strategic advantage of this compound in the synthesis of complex molecules, particularly peptides, lies in the orthogonal nature of its protecting groups. The tert-butoxycarbonyl (Boc) group on the alpha-amino terminus and the O-benzyl (OBzl) ester on the side-chain carboxyl offer distinct lability profiles, allowing for selective removal. reading.ac.uk
Orthogonality of Boc and OBzl Groups:
Boc Group Removal: The Boc group is highly susceptible to acidic conditions. It can be efficiently and selectively cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents (e.g., dioxane or diethyl ether). For example, treatment with 50% TFA in dichloromethane (DCM) at room temperature for 30-60 minutes effectively removes the Boc group, liberating the free amine without affecting the OBzl ester. reading.ac.uk
OBzl Group Removal: As detailed in Section 3.4.2, the OBzl group is removed via catalytic hydrogenolysis (H₂/Pd/C). This reductive cleavage is orthogonal to the acid-labile Boc group, enabling the selective removal of the OBzl group while preserving the Boc protection on the alpha-amino group. jku.at
Application in Complex Synthesis: This orthogonality is fundamental for sequential manipulation of the amino and carboxyl functionalities in multi-step syntheses. In peptide synthesis, the Boc group is typically removed to allow for the coupling of the next amino acid to the N-terminus, while the OBzl group on the glutamic acid side chain remains protected. jku.atreading.ac.uk Subsequently, the OBzl group can be selectively removed by hydrogenolysis to reveal the free side-chain carboxyl group, which can then be further derivatized or used for conjugation. jku.atreading.ac.uk This selective deprotection strategy is critical for building complex peptide chains and incorporating modified amino acid residues with high fidelity.
Table 2: Orthogonal Deprotection Strategies for this compound
| Protecting Group | Lability Type | Deprotection Reagent(s) | Typical Conditions | Selectivity Considerations |
| Boc | Acid-labile | Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM), RT, 30-60 min | OBzl group remains intact. Other acid-labile groups (e.g., tBu ethers, Trt) are also removed. |
| HCl in organic solvent (e.g., dioxane) | RT, minutes | |||
| OBzl | Reductive | H₂ / Pd/C | H₂ atmosphere, RT, 2-12 hours | Boc group remains intact. Other benzyl-based groups (e.g., Bn ethers, Cbz) are also removed. |
Compound List:
this compound (N-tert-butoxycarbonyl-L-glutamic acid O-benzyl ester)
Glutamic acid (Glu)
Boc (tert-butoxycarbonyl)
OBzl (O-benzyl ester)
TFA (Trifluoroacetic acid)
HCl (Hydrogen chloride)
Pd/C (Palladium on carbon)
MeOH (Methanol)
EtOH (Ethanol)
EtOAc (Ethyl acetate)
THF (Tetrahydrofuran)
DCM (Dichloromethane)
Mechanistic Investigations of Reactions Involving Boc Glu Obzl
Elucidation of Peptide Bond Formation Mechanisms
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. When using Boc-Glu-OBzl, either its α-carboxyl group is activated to couple with the N-terminus of a growing peptide chain, or its protected amino group acts as a nucleophile after deprotection.
The core mechanism involves two principal steps:
Activation of the Carboxyl Group : The carboxylic acid is converted into a more reactive species. This is typically achieved using coupling reagents. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are classic examples. The carbodiimide (B86325) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org
Nucleophilic Attack : The free amino group of the other reactant attacks the activated carbonyl carbon. In the case of the O-acylisourea intermediate, this attack leads to the formation of the peptide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea). americanpeptidesociety.org
To enhance efficiency and minimize side reactions like racemization, additives are frequently used in conjunction with coupling reagents. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) can react with the O-acylisourea intermediate to form an active ester (e.g., a HOBt-ester). These active esters are more stable than the O-acylisourea but still highly reactive towards the amine, providing a more controlled coupling process. americanpeptidesociety.orgbachem.com Modern coupling reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have been developed to incorporate this principle, generating the active esters in situ. bachem.compeptide.com
The general mechanism can be summarized as:
Carbodiimide-mediated coupling : R-COOH + R'-N=C=N-R' → R-CO-O-C(=NR')NHR' (O-acylisourea) R-CO-O-C(=NR')NHR' + R''-NH₂ → R-CO-NHR'' + R'-NH-CO-NH-R'
Carbodiimide/Additive-mediated coupling : R-CO-O-C(=NR')NHR' + HOBt → R-CO-OBt (Active Ester) + R'-NH-CO-NH-R' R-CO-OBt + R''-NH₂ → R-CO-NHR'' + HOBt
The choice of coupling reagent and additives can significantly affect reaction kinetics and the prevalence of side reactions. researchgate.net
Mechanistic Aspects of Protecting Group Removal
The strategic removal of the Boc and Bzl protecting groups from the glutamic acid residue is fundamental to the Boc/Bzl peptide synthesis strategy. Their differing chemical lability allows for selective deprotection.
Boc Group Removal (Acidolysis)
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comwikipedia.org The mechanism proceeds through several steps:
Protonation : The carbonyl oxygen of the carbamate (B1207046) is protonated by the acid. commonorganicchemistry.com
Fragmentation : The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl carbocation and the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.com
Cation Quenching : The tert-butyl cation is neutralized, typically by deprotonation to form gaseous isobutene, or it can be trapped by scavengers (e.g., anisole, thioanisole) added to the reaction mixture to prevent it from alkylating sensitive residues like methionine or tryptophan. wikipedia.orgpeptide.com
Decarboxylation : The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine, which is typically protonated by the excess acid to form an ammonium (B1175870) salt. total-synthesis.comcommonorganicchemistry.com
This deprotection is highly efficient and orthogonal to the benzyl-based side-chain protecting groups, which are stable to these acidic conditions. total-synthesis.com
Bzl Group Removal (Hydrogenolysis)
The benzyl (B1604629) (Bzl) ester protecting the side-chain carboxyl group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation. masterorganicchemistry.comacsgcipr.org The most common method employs hydrogen gas (H₂) with a palladium catalyst, often supported on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The mechanism of this hydrogenolysis involves:
Adsorption : The benzyl ester substrate and hydrogen molecules adsorb onto the surface of the palladium catalyst. acsgcipr.org
Oxidative Addition : The catalyst facilitates the cleavage of the C-O bond of the benzyl ester. The reaction is often described as an oxidative addition of the benzyl ether to the Pd(0) surface, forming a Pd(II) complex. jk-sci.com
Hydrogenolysis : Hydrogen atoms on the catalyst surface then reduce the cleaved species. This step releases the free carboxylic acid and toluene (B28343). acsgcipr.orgjk-sci.com
Desorption : The products desorb from the catalyst surface, regenerating the active catalyst.
This method is mild and highly selective, leaving most other functional groups intact. Alternative hydrogen donors, such as ammonium formate (B1220265) or 1,4-cyclohexadiene, can be used in a process called transfer hydrogenation. acsgcipr.orgorganic-chemistry.org
Pathways of Side Reaction Formation (e.g., Aspartimide Formation, Racemization/Epimerization)
Several side reactions can occur during peptide synthesis involving this compound, potentially compromising the yield and purity of the final peptide.
Glutarimide (B196013) Formation
A notable side reaction for glutamic acid residues is the formation of a glutarimide, a cyclic imide structure. This is analogous to the more commonly discussed aspartimide formation that occurs with aspartic acid residues. stackexchange.com The mechanism is an intramolecular cyclization where the backbone amide nitrogen, from the subsequent amino acid, acts as a nucleophile and attacks the side-chain ester carbonyl of the glutamic acid residue. nih.govnih.gov This reaction is sequence-dependent and is particularly favored when the following amino acid is sterically unhindered, such as glycine (B1666218). nih.govnih.gov The formation of the six-membered glutarimide ring is generally less kinetically favorable than the formation of the five-membered succinimide (B58015) ring in aspartimide formation. ru.nl However, under certain conditions, particularly with base catalysis (e.g., during neutralization steps), it can lead to significant byproduct formation, which disrupts the peptide chain. stackexchange.comnih.gov
Racemization/Epimerization
Maintaining the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis. Racemization (the formation of a 50:50 mixture of L- and D-isomers) or epimerization (the change in configuration at one of several chiral centers) can occur, particularly during the carboxyl activation step. mdpi.comhighfine.com Two primary mechanisms are responsible:
Oxazolone (B7731731) Formation : This is considered the predominant pathway for racemization. mdpi.com The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the carbonyl oxygen of the protecting group (or the preceding peptide bond). This forms a 5(4H)-oxazolone (or azlactone) intermediate. pnas.org The α-proton of the oxazolone is relatively acidic and can be readily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation or reaction with an amine nucleophile can occur from either face, resulting in a loss of chiral purity. bachem.commdpi.com The use of urethane-based protecting groups like Boc significantly reduces the rate of oxazolone formation compared to acyl-type groups. bachem.com
Direct Enolization : A base can directly abstract the α-proton from the activated amino acid derivative, forming a planar enolate without proceeding through a cyclic oxazolone. mdpi.comhighfine.com This pathway is generally considered less common but can contribute to racemization, especially with strong bases or in specific solvent systems. highfine.com
The extent of racemization is influenced by several factors, including the structure of the amino acid, the choice of coupling reagent, the type and concentration of base used, reaction temperature, and solvent polarity. highfine.com The addition of racemization-suppressing agents like HOBt or HOAt is a standard practice to mitigate this side reaction. These additives form active esters that are less prone to cyclize into oxazolones and that couple more rapidly with the amine component, reducing the time the activated intermediate is susceptible to racemization. bachem.comhighfine.compeptide.com
Applications of Boc Glu Obzl in the Synthesis of Bioactive Molecules and Advanced Materials
Construction of Peptides and Polypeptides for Biomedical Research
The primary utility of Boc-Glu-OBzl lies in its role as a protected amino acid for solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the creation of peptides with diverse biological functions.
This compound has been instrumental in the development of peptide-based inhibitors targeting various enzymes critical in disease pathways. Its incorporation allows for the precise assembly of peptide sequences designed to interact with the active sites of target enzymes.
Caspases and Human Rhinovirus 3C Protease: this compound has been utilized in the synthesis of peptide-based inhibitors that exhibit enzyme inhibitory activity in vitro against human caspases and human rhinovirus (HRV) 3C protease caymanchem.combiomol.combertin-bioreagent.com. These inhibitors are vital tools for studying cellular apoptosis pathways and viral replication mechanisms.
Factor XIa: While this compound itself is not directly named as a substrate for Factor XIa, related compounds like Boc-Glu(OBzl)-Ala-Arg-AMC are fluorogenic substrates used to study coagulation Factor XIa activity medchemexpress.eu. This highlights the relevance of this compound as a precursor or structural motif in developing such enzyme-specific probes.
The compound is frequently employed in the synthesis of fluorogenic peptide substrates, which are essential for assaying protease activity and understanding enzyme kinetics. These substrates are designed to release a fluorescent signal upon enzymatic cleavage.
Protease Activity Assays: Derivatives such as Boc-Glu(OBzl)-Gly-Arg-AMC and Boc-Glu(OBzl)-Ala-Arg-AMC are well-established fluorogenic substrates for various proteases, including trypsin and matrix metalloproteinases (MMPs) chemimpex.comchemimpex.comnetascientific.comnih.govbiosynth.com. The use of this compound as a building block in these substrates allows for the creation of molecules that mimic natural substrates, enabling sensitive monitoring of enzyme activity in biochemical assays and drug discovery chemimpex.comchemimpex.comnetascientific.comnih.gov.
This compound plays a role in the synthesis of modified peptides, notably phosphopeptides, which are crucial for understanding cellular signaling pathways.
Phosphorylated Serine Residues: this compound has been used in conjunction with protected phosphoserine derivatives (e.g., Boc-Ser(PO₃Bzl₂)-OH) to synthesize phosphopeptides, such as Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl. These phosphopeptides are important for studying protein phosphorylation events, which are central to many biological processes nih.govresearchgate.netpublish.csiro.authieme-connect.de. The benzyl (B1604629) phosphate (B84403) protection strategy is particularly noted for its utility in Boc-mode solid-phase synthesis of phosphopeptides researchgate.net.
The compound is utilized in creating analogs of naturally occurring bioactive peptides and in the design of prodrugs, aiming to improve pharmacokinetic properties or therapeutic efficacy.
Peptide Analogs: this compound is used in solid-phase peptide synthesis to create unique peptides containing glutamate (B1630785) benzyl ester residues, serving as analogs of bioactive peptides sigmaaldrich.com. These analogs can be designed to have altered stability, receptor binding affinity, or other pharmacological properties.
Prodrug Design: this compound has been employed in the synthesis of prodrugs. For instance, it was used in the preparation of propofol (B549288) prodrugs, demonstrating its utility in attaching drug molecules to amino acid scaffolds to improve delivery or pharmacokinetic profiles google.com. The compound's structure also lends itself to the development of ester-based peptide prodrugs, where it can be linked to bioactive peptides to enhance water solubility or modify their half-life google.com. Furthermore, peptidomimetics derived from this compound can offer improved stability against proteolytic degradation and enhanced oral bioavailability compared to natural peptides sigmaaldrich.comnih.gov.
Bioconjugation and Molecular Labeling Strategies
This compound and its derivatives are valuable in bioconjugation, a technique used to covalently link biomolecules to other molecules, such as drugs, imaging agents, or surfaces.
Attachment of Biomolecules: Derivatives like Boc-L-glutamic acid g-benzyl ester a-N-hydroxysuccinimide ester, which incorporate the this compound structure, facilitate the attachment of biomolecules to drugs or imaging agents, thereby enhancing their targeting capabilities and effectiveness chemimpex.comchemimpex.com. The stereoisomer BOC-D-GLU(OBZL)-OH is also listed for bioconjugation applications broadpharm.com.
Role in the Synthesis of Peptidomimetics and Non-Natural Amino Acid Derivatives
The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides but possess enhanced stability or altered properties, often involves protected amino acid building blocks like this compound.
Peptidomimetic Construction: this compound serves as a building block for creating peptidomimetics. These molecules are designed to overcome the limitations of natural peptides, such as rapid degradation by proteases, by incorporating non-natural amino acids or modified peptide backbones sigmaaldrich.comnih.govresearchgate.net. The use of this compound in this context allows for the introduction of specific structural features that confer resistance to enzymatic breakdown and can improve oral bioavailability sigmaaldrich.comnih.gov.
Data Tables
To illustrate the diverse applications of this compound, the following tables summarize key examples from the research literature.
Table 1: Enzyme Inhibitors Synthesized Using this compound
| Target Enzyme | Type of Inhibitor | Reference(s) |
| Human Caspases | Peptide-based | caymanchem.combiomol.combertin-bioreagent.com |
| Human Rhinovirus 3C Protease (HRV 3C) | Peptide-based | caymanchem.combiomol.combertin-bioreagent.com |
| Coagulation Factor XIa | Fluorogenic Substrate | medchemexpress.eu |
| Trypsin | Fluorogenic Substrate | medchemexpress.eu |
Table 2: Fluorogenic Peptide Substrates Developed Using this compound
| Enzyme Class/Specific Enzyme | Substrate Example(s) | Application | Reference(s) |
| Proteases (General) | Boc-Glu(OBzl)-Gly-Arg-AMC | Protease activity assays, enzyme kinetics | chemimpex.comchemimpex.comnetascientific.combiosynth.com |
| Proteases (General) | Boc-Glu(OBzl)-Ala-Arg-AMC | Protease activity assays, enzyme kinetics | chemimpex.comnetascientific.combiosynth.com |
| Matrix Metalloproteinases (MMPs) | Various fluorogenic substrates | Enzyme activity assays, inhibitor design | nih.gov |
| Coagulation Factor XIa | Boc-Glu(OBzl)-Ala-Arg-AMC | Fluorogenic substrate for activity assay | medchemexpress.eu |
| Trypsin | Boc-Glu(OBzl)-Ala-Arg-AMC | Fluorogenic substrate for activity assay | medchemexpress.eu |
Table 3: Phosphopeptides Synthesized Using this compound
| Peptide Sequence Example | Modification Type | Application | Reference(s) |
| Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl | Phosphoserine | Synthesis of casein-related phosphopeptides | nih.govresearchgate.netpublish.csiro.au |
| Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)₂]-Thr(Bzl)-Ala-OBzl | Phosphotyrosine | Synthesis of phosphotyrosine-containing peptides | thieme-connect.de |
Compound Name Table
this compound (N-tert-butoxycarbonyl-L-glutamic acid O-benzyl ester)
Boc-Glu(OBzl)-Gly-Arg-AMC
Boc-Glu(OBzl)-Ala-Arg-AMC
Boc-Ser(PO₃Bzl₂)-OH
Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl
Boc-L-glutamic acid g-benzyl ester a-N-hydroxysuccinimide ester
BOC-D-GLU(OBZL)-OH
Propofol
Boc-Glu(OBzl)-Ala-Arg-MCA
Boc-L-glutamic acid 1-tert-butyl ester (Boc-Glu-OtBu)
Boc-Glu(OBn)-Ala-Arg-AMC
Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)₂]-Thr(Bzl)-Ala-OBzl
Boc-Pro-Tyr[PO(OMe)₂]-Val-OMaq
Advanced Analytical and Spectroscopic Characterization in Boc Glu Obzl Research
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Boc-Glu-OBzl and for its isolation. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the compound from potential impurities based on hydrophobicity.
Detailed research findings indicate that the purity of commercial batches of this compound is routinely determined by HPLC, with purities often exceeding 98.0%. sigmaaldrich.comsigmaaldrich.com Chiral HPLC methods are also employed to ensure the enantiomeric purity of the L-glutamic acid derivative, which is critical for the biological activity of the final peptide. chemimpex.com
A typical analytical RP-HPLC method for a closely related compound, which can be adapted for this compound, utilizes a C18 stationary phase. ruifuchems.com The mobile phase generally consists of a gradient of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. The TFA aids in protonating acidic residues and provides a counter-ion for basic groups, leading to sharper peaks. Detection is commonly performed using UV spectrophotometry, typically at a wavelength of 220 nm where the peptide bond and aromatic benzyl (B1604629) group absorb. ruifuchems.com
Table 1: Representative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
This table presents a typical set of starting conditions for the analysis of Boc-protected and benzyl-esterified amino acids. Actual conditions may vary based on the specific instrument and column used.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR)
Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the molecular structure. ¹H NMR spectroscopy confirms the presence of all proton-containing functional groups and their connectivity through chemical shifts, integration, and signal splitting patterns. For this compound, characteristic signals include those for the tert-butyl protons of the Boc group, the methine and methylene (B1212753) protons of the glutamic acid backbone, and the aromatic and methylene protons of the benzyl ester group. chemicalbook.comchemicalbook.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the Boc group and the two ester functionalities, the quaternary carbon of the Boc group, the aliphatic carbons of the glutamic acid residue, and the aromatic carbons of the benzyl group. chemicalbook.com
Table 2: Typical ¹H NMR and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Group | Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.3 (3C) |
| -C (CH₃)₃ | - | ~80.0 | |
| -C =O | - | ~155.5 | |
| Glutamic Acid | α-CH | ~4.40 (multiplet, 1H) | ~53.0 |
| β-CH₂ | ~1.90-2.25 (multiplet, 2H) | ~27.5 | |
| γ-CH₂ | ~2.50 (triplet, 2H) | ~30.2 | |
| α-C =O | - | ~172.0 | |
| γ-C =O | - | ~173.5 | |
| Benzyl Ester | -CH₂-Ph | ~5.15 (singlet, 2H) | ~66.5 |
| Aromatic CH | ~7.35 (multiplet, 5H) | ~128.0-128.5 (5C) | |
| Aromatic C (ipso) | - | ~135.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing such compounds. The ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. A characteristic fragmentation pathway for Boc-protected amino acids involves the loss of the tert-butoxycarbonyl group. Under collision-induced dissociation (CID), the [M+Na]⁺ ion of N-Boc derivatives typically shows abundant fragment ions corresponding to the loss of isobutylene (B52900) ([M+Na-C₄H₈]⁺) and the subsequent loss of carbon dioxide. nih.gov This predictable fragmentation pattern is a key diagnostic tool for confirming the presence of the Boc protecting group. doaj.org
Table 3: Expected m/z Values in ESI-MS of this compound (C₁₇H₂₃NO₆, MW = 337.37)
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 338.4 |
| [M+Na]⁺ | Sodium adduct | 360.4 |
| [M+K]⁺ | Potassium adduct | 376.5 |
| MS/MS Fragments of [M+Na]⁺ | ||
| [M+Na-C₄H₈]⁺ | Loss of isobutylene from Boc group | 304.4 |
| [M+Na-C₄H₈-CO₂]⁺ or [M+Na-Boc+H]⁺ | Subsequent loss of carbon dioxide | 260.4 |
Real-time Monitoring Techniques during Peptide Assembly
The efficiency of coupling each amino acid is critical for the success of solid-phase peptide synthesis (SPPS). Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Several techniques allow for the real-time or near real-time monitoring of the peptide assembly process, including the crucial step of coupling this compound.
In Boc-based SPPS, monitoring the disappearance of the free amine on the resin-bound peptide following the coupling step is a direct measure of reaction completion. While traditional methods involve removing a few resin beads for a qualitative color test (e.g., the Kaiser test for primary amines), this is not suitable for automated synthesis and does not provide real-time data. iris-biotech.de
More advanced, non-invasive techniques have been developed for continuous-flow and automated synthesizers:
Spectrophotometric Monitoring : In continuous-flow Boc-SPPS, changes in the UV absorbance of the recirculating reaction mixture can indicate the progress of both deprotection and coupling steps. This method can provide real-time data on the kinetics of these reactions. nih.gov
Swellography : This technique involves monitoring the changes in the volume of the peptide-resin bed. nih.gov During the coupling of an amino acid like this compound, the volume of the resin bed changes as the mass of the growing peptide chain increases. By recording these volume changes, it is possible to monitor the progress of the reaction and optimize washing and neutralization steps in real-time. nih.gov
Variable Bed Flow Reactors : These modern reactors allow for the real-time monitoring of resin swelling by measuring backpressure. rsc.org A plateau in the resin bed volume during the coupling step indicates that the reaction has gone to completion. Conversely, a sharp decline in swelling can indicate on-resin aggregation, a common problem with "difficult" sequences. This technique allows for immediate adjustments to the synthesis protocol to improve coupling efficiency. researchgate.net
These real-time monitoring techniques are crucial for optimizing Boc-SPPS protocols, especially when incorporating residues like this compound, ensuring high-yield and high-purity synthesis of complex peptides.
Computational Chemistry and Modeling Approaches for Boc Glu Obzl Systems
Molecular Docking and Ligand-Target Interactions involving Boc-Glu-OBzl containing peptides
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr For peptides incorporating the this compound residue, docking studies can elucidate how this modified amino acid influences the binding affinity and specificity for a given protein target. The bulky tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups introduce significant steric and hydrophobic character, which can be critical for molecular recognition.
In a typical docking protocol, the three-dimensional structures of the peptide and the target protein are used as inputs. The algorithm then samples a large number of possible binding poses of the peptide within the active or allosteric site of the protein, scoring each pose based on a force field that approximates the binding free energy. These scores help identify the most stable binding modes.
The interactions involving the this compound residue are multifaceted:
Boc Group: The tert-butyl portion of the Boc group can form favorable van der Waals and hydrophobic interactions with nonpolar pockets in the receptor.
Benzyl Ester Group: The phenyl ring of the benzyl ester can engage in hydrophobic, π-π stacking, or cation-π interactions with aromatic or charged residues of the target protein.
Glutamate (B1630785) Backbone: The amide backbone of the residue can form crucial hydrogen bonds that anchor the peptide to the receptor.
For instance, docking a dipeptide like Glycyl-Glutamic acid (Gly-Glu) into the active site of an enzyme like caspase-3 can reveal key binding interactions. researchgate.net When extrapolating to a this compound-containing peptide, the protecting groups would be expected to occupy additional pockets in the binding site, potentially increasing affinity or altering the binding orientation compared to the unprotected peptide.
The results of such a docking study are often summarized to highlight the most promising peptide candidates and their specific interactions.
| Peptide-Receptor Complex | Docking Score (kcal/mol) | Key Interacting Residues in Receptor | Types of Interactions involving this compound |
|---|---|---|---|
| Peptide-Receptor A | -9.8 | Trp84, Phe102, Leu120 | π-π stacking (OBzl), Hydrophobic (Boc, OBzl) |
| Peptide-Receptor B | -8.5 | Arg45, Gln77, Tyr99 | Hydrogen bond (backbone), Cation-π (OBzl), Hydrophobic (Boc) |
| Peptide-Receptor C | -7.2 | Val30, Ile52, Ala65 | Hydrophobic/van der Waals (Boc, OBzl) |
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can be used to model reaction pathways, calculate activation energies, and determine the thermodynamic stability of different chemical states, providing insights that are difficult to obtain experimentally. rsc.org For this compound, DFT calculations can illuminate various aspects of its chemical behavior.
One application is in understanding the synthesis of this compound itself. For example, calculations can model the reaction mechanism of the esterification of N-Boc-L-glutamic acid with benzyl alcohol or the introduction of the Boc protecting group. By calculating the energies of reactants, transition states, and products, researchers can predict the favorability of a particular synthetic route and identify potential byproducts.
Furthermore, DFT is used to analyze the intrinsic properties of the this compound molecule. mdpi.comsciforum.net Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity; for instance, the HOMO-LUMO gap can indicate chemical stability, while the electrostatic potential map can predict sites susceptible to nucleophilic or electrophilic attack. The relative energies of different conformers can also be computed to predict the most stable three-dimensional structures. nih.gov
| Property | Calculated Value | Interpretation |
|---|---|---|
| Relative Conformational Energy (Conformer 1 vs. 2) | -2.5 kcal/mol | Conformer 1 is thermodynamically more stable than Conformer 2. |
| HOMO-LUMO Gap | 5.8 eV | Indicates high kinetic stability and low chemical reactivity. |
| Activation Energy (Boc Deprotection) | +22 kcal/mol | Predicts the energy barrier for the acid-catalyzed removal of the Boc group. |
| Reaction Enthalpy (Esterification) | -5.1 kcal/mol | The formation of the benzyl ester is an exothermic process. |
Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives
While quantum calculations can determine the energies of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. springernature.com For flexible molecules like peptides containing this compound, MD simulations provide crucial insights into their conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane. nih.gov
An MD simulation begins with a starting structure of the molecule, which is placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over a set period, typically from nanoseconds to microseconds. mdpi.com
For a peptide containing this compound, MD simulations can reveal:
Conformational Preferences: The simulation can identify the most populated conformations of the peptide in solution, showing how the bulky Boc and OBzl groups influence the backbone and side-chain dihedral angles.
Molecular Flexibility: By analyzing atomic fluctuations, MD can quantify the rigidity or flexibility of different parts of the molecule. The Root Mean Square Fluctuation (RMSF) of atoms can highlight which regions, such as the termini or loops, are more dynamic.
Solvent Interactions: Simulations explicitly model the interactions between the peptide and solvent molecules, showing how water organizes around hydrophobic groups (like the benzyl and tert-butyl moieties) and forms hydrogen bonds with polar parts of the molecule.
Binding Stability: When applied to a peptide-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time. researchgate.net The Root Mean Square Deviation (RMSD) of the peptide's backbone atoms from the initial docked pose is often used to measure stability. nih.gov
| Parameter/Output | Description/Typical Value |
|---|---|
| Force Field | CHARMM36m, AMBER, GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Simulation Time | 100 - 1000 nanoseconds |
| Key Output: RMSD | Measures structural stability of the peptide over time. A stable system shows convergence to a low RMSD value. |
| Key Output: RMSF | Indicates the flexibility of individual residues or atoms. |
| Key Output: Conformational Clustering | Identifies the most representative 3D structures adopted by the peptide during the simulation. |
Challenges and Strategies for Overcoming Synthetic Limitations in Boc Glu Obzl Chemistry
Mitigation of Epimerization and Racemization
Maintaining the stereochemical purity of the α-carbon in Boc-Glu-OBzl is paramount, as epimerization (inversion of configuration at the α-carbon) leads to the formation of the undesired D-isomer, which can significantly impact the biological activity and structural integrity of the final peptide. Racemization, the loss of enantiomeric purity, is a common challenge in peptide synthesis, particularly during the activation and coupling steps.
Several factors contribute to racemization:
Activation Methods: The activation of the carboxylic acid group of this compound or its precursor for peptide bond formation can generate intermediates susceptible to racemization. Carbodiimide (B86325) coupling reagents, such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), while effective, can promote racemization by forming activated esters that can undergo deprotonation at the α-carbon peptide.combachem.com.
Base Catalysis: The presence of bases, especially strong or sterically hindered ones, can catalyze the deprotonation of the α-carbon, leading to racemization highfine.com.
Solvent and Temperature: Certain solvents and elevated temperatures can accelerate racemization pathways highfine.comrsc.org.
Histidine Residues: While not directly related to this compound itself, it's important to note that adjacent histidine residues in a peptide chain can catalyze epimerization due to their basic imidazole (B134444) moiety peptide.commdpi.com.
Strategies for Mitigation:
Use of Additives: Incorporating racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure alongside carbodiimides significantly reduces racemization by forming less racemization-prone active esters peptide.combachem.comhighfine.comacs.org.
Optimized Coupling Reagents: Employing newer, less racemizing coupling reagents, such as uronium or phosphonium (B103445) salts (e.g., HATU, HCTU, PyBOP), can also minimize this issue acs.orguni-kiel.de.
Controlled Reaction Conditions: Performing coupling reactions at lower temperatures and for controlled durations can limit the extent of racemization bachem.com.
Protecting Group Strategies: While Boc-Glu(OBzl)-OH is a standard building block, specific strategies for other amino acids, like using the Nτ-MBom group for histidine, can prevent epimerization in adjacent residues nih.gov. For glutamic acid itself, the use of the benzyl (B1604629) ester (OBzl) is generally considered stable to racemization under standard coupling conditions, but the choice of coupling agent and additives remains critical peptide.comfrontiersin.org.
Prevention of Undesired Side Reactions during Coupling and Deprotection
Beyond racemization, several other side reactions can occur during the coupling of this compound or the deprotection of the Boc group.
Common Side Reactions:
Cyclization of Glutamic Acid: The γ-carboxyl group of glutamic acid, when unprotected or inadequately protected, can cyclize to form a pyroglutamate (B8496135) residue, particularly at the N-terminus of a peptide chain or under acidic conditions peptide.com. Similarly, aspartic acid residues can form aminosuccinimide moieties, leading to a mixture of α- and β-linked products peptide.com. The benzyl ester (OBzl) protection on the γ-carboxyl group of this compound is designed to prevent this cyclization during coupling peptide.comfrontiersin.org. However, under harsh deprotection conditions, the OBzl group itself can be susceptible to side reactions.
Side Reactions during Deprotection: The tert-butyloxycarbonyl (Boc) group is typically removed using strong acids like trifluoroacetic acid (TFA). During this process, reactive carbocations can be generated from the Boc group and other acid-labile side-chain protecting groups. These carbocations can alkylate sensitive amino acid residues such as tryptophan, methionine, or tyrosine researchgate.net. The benzyl ester (OBzl) is generally more stable to TFA than the Boc group, offering orthogonality vulcanchem.comiris-biotech.de. However, prolonged exposure to strong acids can lead to partial cleavage or modification of the OBzl group.
Nitrile Formation: Amide side chains of asparagine and glutamine can undergo dehydration to form nitriles, especially when exposed to coupling reagents like carbodiimides peptide.compeptide.com. While this compound does not have an amide side chain, this illustrates the general challenge of side-chain reactivity.
Strategies for Prevention:
Scavengers during Deprotection: The use of scavengers in the deprotection cocktail is crucial to quench reactive carbocations generated during Boc cleavage. Common scavengers include thioanisole (B89551), anisole, ethylmethyl sulfide, and dithiothreitol (B142953) researchgate.net. For peptides containing specific residues like methionine or tryptophan, tailored scavenger mixtures are recommended researchgate.net.
Careful Choice of Protecting Groups: While OBzl is standard for the γ-carboxyl of glutamic acid in Boc chemistry, alternative protecting groups like cyclohexyl esters (OcHx) have been suggested to potentially reduce side reactions like aspartimide formation in aspartic acid residues peptide.compeptide.com. However, OBzl is widely used due to its compatibility with Boc chemistry and its cleavability by hydrogenolysis or basic hydrolysis, orthogonal to TFA cleavage of the Boc group frontiersin.orgvulcanchem.comiris-biotech.de.
Controlled Deprotection Conditions: Optimizing the concentration of TFA, reaction time, and temperature during Boc deprotection can minimize side reactions. Using additives like water or silanes in TFA can also help mitigate side reactions researchgate.net.
Optimization of Yields and Purity in Multi-step Syntheses
Achieving high yields and purity in multi-step syntheses involving this compound requires meticulous attention to each step, from the initial synthesis of the protected amino acid to its incorporation into the growing peptide chain.
Factors Affecting Yield and Purity:
Incomplete Coupling: If the activation and coupling of this compound are inefficient, unreacted amino groups on the peptide resin will remain, leading to deletion sequences in the final product.
Incomplete Deprotection: Incomplete removal of the Boc group will prevent the subsequent coupling step, resulting in truncated peptides.
Solubility Issues: Poor solubility of protected amino acids or peptide intermediates can hinder reaction rates and lead to incomplete conversions.
Strategies for Optimization:
Excess Reagents: Using a slight excess of this compound and coupling reagents can drive the reaction to completion, improving coupling efficiency iris-biotech.de.
Monitoring Coupling Efficiency: Performing ninhydrin (B49086) tests or other qualitative assays after each coupling step can confirm the completion of the reaction. If coupling is incomplete, a second coupling step can be performed nih.gov.
Purification Techniques: For solution-phase synthesis or after cleavage from the resin, purification methods such as chromatography (e.g., HPLC) are essential to remove side products and unreacted materials vulcanchem.comgoogle.com. Crystallization can also be employed to enhance purity vulcanchem.com.
Optimized Synthesis Protocols: Carefully selecting coupling reagents, additives, solvents, and reaction times based on empirical data and literature precedent is crucial. For instance, a case study incorporating Boc-D-Glu-OBzl into a model tripeptide achieved a 78% yield, demonstrating its efficacy in complex syntheses vulcanchem.com.
Enzymatic Synthesis: In some cases, biocatalytic approaches for synthesizing protected amino acids like this compound have shown high yields (e.g., 81% for α-selective benzyl esterification of N-Boc L-glutamic acid using Alcalase) and offer a more sustainable alternative frontiersin.orgresearchgate.net.
By understanding and proactively addressing these challenges, chemists can significantly improve the efficiency, yield, and purity of syntheses involving this compound, ensuring the successful production of high-quality peptides.
Future Perspectives and Emerging Trends in Boc Glu Obzl Research
Sustainable Synthesis Methodologies
The peptide synthesis industry is increasingly prioritizing green chemistry principles to minimize environmental impact. Traditional solid-phase peptide synthesis (SPPS) often relies on large volumes of organic solvents, leading to significant waste generation and environmental concerns gcande.orgnih.govresearchgate.net. Emerging trends aim to address these challenges through the development of more sustainable methodologies.
Aqueous Solid-Phase Peptide Synthesis (ASPPS) represents a significant advancement in this area nih.govamericanpeptidesociety.org. This approach utilizes water as the primary reaction medium, reducing or eliminating the need for harsh organic solvents. Key to ASPPS is the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enhances reagent solubility and allows for real-time monitoring of coupling and deprotection steps through fluorescence nih.govamericanpeptidesociety.orgsci-hub.seiris-biotech.deresearchgate.net. While Boc-Glu-OBzl is typically synthesized using organic solvents, future research could explore its adaptation or the development of analogous glutamic acid derivatives compatible with ASPPS, thereby aligning its production with green chemistry initiatives nih.govsci-hub.se. Further advancements in sustainable synthesis may also involve the use of renewable resources, reduced energy consumption, and integrated biorefinery concepts in amino acid production foodsafety.institute.
Integration with Automated Synthesis Platforms
Automation is revolutionizing peptide synthesis, offering increased speed, reproducibility, and scalability marketdataforecast.comcreative-peptides.commarketsandmarkets.com. Automated peptide synthesizers are becoming more sophisticated, incorporating advanced robotics and data analysis for real-time optimization and high-throughput production creative-peptides.commarketsandmarkets.comglobalgrowthinsights.comefficient-robotics.com. This compound, as a standard protected amino acid building block, is integral to these platforms.
The future integration of this compound and similar building blocks into automated synthesis platforms will likely focus on enhancing their compatibility with diverse chemistries and improving the efficiency of coupling and deprotection steps. This includes the development of predictive algorithms for optimized synthesis parameters and the integration of artificial intelligence for real-time monitoring and self-optimization of reaction conditions creative-peptides.com. The ability to rapidly synthesize and screen large peptide libraries, where this compound can be a key component, is crucial for accelerating drug discovery pipelines marketsandmarkets.comefficient-robotics.com. Furthermore, the development of modular assembly automation and continuous flow synthesis systems is expected to further streamline production futuremarketinsights.com.
Novel Applications in Drug Discovery and Chemical Biology
This compound serves as a fundamental component in the synthesis of a wide array of peptides with therapeutic potential and applications in chemical biology chemimpex.comchemscene.comlookchem.comguidechem.combertin-bioreagent.com. The glutamic acid residue, with its carboxylic acid side chain, offers versatile opportunities for modification and conjugation.
Emerging trends in drug discovery are leveraging peptides for targeted drug delivery, peptidomimetics, and the development of novel therapeutics for complex diseases mdpi.comnih.govnih.govrsc.org. Peptides incorporating glutamic acid residues, often modified or linked through their side chains, are being explored for their ability to enhance drug stability, bioavailability, and targeting. For instance, modifications involving glutamic acid linkers have been utilized in the development of long-acting peptide drugs like Semaglutide and Tirzepatide, which attach fatty acids to extend their half-lives nih.govtandfonline.com. In chemical biology, this compound is used in the design of peptide libraries and for probing peptide-protein interactions, contributing to a deeper understanding of biological processes and disease mechanisms chemimpex.com. Future applications may also involve the use of glutamic acid-containing peptides in protein-protein interaction inhibitors, ion channel blockers, and immune system modulators rsc.org.
Design of Next-Generation Protected Amino Acid Building Blocks
The ongoing quest for improved peptide synthesis efficiency and novel peptide functionalities drives the development of next-generation protected amino acid building blocks. This compound, as a well-established building block, serves as a benchmark and inspiration for designing new derivatives with enhanced properties.
Future developments may focus on creating building blocks with improved solubility in greener solvents, such as water, to facilitate ASPPS nih.govamericanpeptidesociety.orgsci-hub.seiris-biotech.de. This could involve modifying the protecting groups or side-chain esterifications to enhance aqueous compatibility and reactivity. Additionally, the design of amino acid building blocks that offer orthogonal protection strategies or incorporate novel functionalities for specific applications, such as bioconjugation or the creation of peptidomimetics, is a key area of research ox.ac.uknptel.ac.inresearchgate.net. The development of "designer amino acids" with tailored properties for specific therapeutic targets or biological probes is also a significant trend foodsafety.instituteox.ac.uknptel.ac.inresearchgate.net. These next-generation building blocks will aim to overcome limitations of current methods, enabling the synthesis of more complex, stable, and targeted peptide therapeutics.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying Boc-Glu-OBzl in peptide synthesis?
- Methodological Answer : this compound is typically synthesized via esterification of glutamic acid using benzyl alcohol, followed by Boc protection. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Characterization requires NMR (¹H/¹³C) for verifying the benzyl ester and Boc group, and HPLC (C18 column, acetonitrile/water gradient) to confirm purity ≥95% .
Q. How does this compound function as a building block in protease inhibitor design?
- Methodological Answer : Its benzyl ester group stabilizes the glutamic acid side chain during solid-phase peptide synthesis (SPPS). Researchers use it to introduce glutamic acid residues into peptide backbones targeting enzymes like caspases. Post-synthesis, the benzyl group is removed via hydrogenolysis, while the Boc group is cleaved with TFA, enabling precise control over side-chain reactivity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Confirms stereochemistry (e.g., α/β ester configuration) and Boc/benzyl group integrity.
- HPLC-MS : Validates molecular weight (337.37 g/mol) and detects impurities.
- Melting Point Analysis : Cross-references literature values (e.g., 98–102°C) to confirm identity .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS under low-temperature conditions?
- Methodological Answer : Low temperatures (0–4°C) reduce racemization. Use HOBt/DIC as coupling reagents in DMF, and monitor reaction progress via Kaiser test. If coupling fails, repeat with 20% piperidine in DMF to deblock the amine and re-attach the residue. Optimization requires iterative adjustments to solvent polarity and reagent stoichiometry .
Q. What strategies resolve contradictions in this compound purity assessments between HPLC and NMR data?
- Methodological Answer : Discrepancies often arise from solvent-dependent aggregation or residual TFA. Re-analyze the sample in deuterated DMSO (for NMR) to disrupt aggregates, and use HPLC with ion-pairing agents (e.g., TFA) to improve peak resolution. Quantify impurities via spiking experiments with known standards .
Q. How does this compound’s stability vary under acidic vs. basic conditions, and how can this impact storage protocols?
- Methodological Answer : The benzyl ester is labile under basic conditions (pH >10), while the Boc group degrades in strong acids (pH <2). For long-term storage, keep the compound desiccated at 2–8°C in inert atmospheres. Pre-use stability tests (TGA/DSC) are recommended to assess decomposition thresholds .
Q. What advanced computational methods predict this compound’s reactivity in non-standard solvents (e.g., ionic liquids)?
- Methodological Answer : Density Functional Theory (DFT) simulations model solvation effects and transition states. Parameters like Gibbs free energy (ΔG) and Fukui indices predict nucleophilic/electrophilic sites. Validate predictions experimentally via kinetic studies (UV-Vis monitoring) in selected solvents .
Data Validation and Contradiction Analysis
Q. How should researchers address batch-to-batch variability in this compound’s enantiomeric excess (EE)?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column) to quantify EE. If variability exceeds ±2%, audit synthesis conditions: (1) Ensure anhydrous solvents, (2) Replace aged coupling reagents, (3) Verify nitrogen atmosphere integrity. Statistical process control (SPC) charts help identify outlier batches .
Q. What criteria determine whether impurities in this compound are experimentally significant?
- Methodological Answer : Apply the ICH Q3A guidelines:
- Identification Threshold : >0.1% impurity requires LC-MS structural elucidation.
- Qualification Threshold : >0.15% necessitates toxicological assessment via Ames test or cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
